5-chloro-1-(4-chlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide
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Overview
Description
5-chloro-1-(4-chlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a chemical compound with the molecular formula C13H9Cl2NO3 and a molecular weight of 298.12 . It is a crystalline substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H9Cl2NO3/c14-10-3-1-8(2-4-10)6-16-7-9(13(18)19)5-11(15)12(16)17/h1-5,7H,6H2,(H,18,19) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
The compound has a melting point range of 230.5-231.5°C . Its density is predicted to be 1.54±0.1 g/cm3 . The boiling point is predicted to be 448.1±45.0 °C .Scientific Research Applications
Antimicrobial Activities
Research has shown that derivatives of pyridine, similar to the compound , have been synthesized and tested for their antimicrobial properties. For instance, compounds related to pyridine have demonstrated significant antimicrobial activity against a variety of microorganisms. This suggests the potential of "5-chloro-1-(4-chlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide" in the development of new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Polymer Science Applications
The compound's structure, bearing pyridine and chloro groups, is indicative of its potential utility in polymer science. For example, polyamides synthesized from related pyridine derivatives have shown unique properties, including high thermal stability and solubility in polar solvents. This suggests the potential use of "this compound" in the synthesis of novel polymers with desirable thermal and solubility characteristics (Faghihi & Mozaffari, 2008).
Synthesis of Novel Compounds
The versatility of "this compound" in chemical synthesis is highlighted by its potential to serve as a precursor for various heterocyclic compounds. Research into similar pyridine derivatives has led to the development of novel compounds with potential antidepressant and nootropic activities, underscoring the compound's utility in medicinal chemistry (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Safety and Hazards
Future Directions
While specific future directions for this compound are not mentioned in the retrieved data, similar compounds have been studied for their potential as anticancer drugs, targeting mutant EGFR/BRAF pathways . This suggests that 5-chloro-1-(4-chlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide could also be studied for its potential therapeutic effects.
Properties
IUPAC Name |
5-chloro-1-[(4-chlorophenyl)methyl]-N-methyl-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-17-13(19)12-6-11(16)8-18(14(12)20)7-9-2-4-10(15)5-3-9/h2-6,8H,7H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SARHNNNDELTXKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CN(C1=O)CC2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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